molecular formula C15H21FN2O3 B3027076 (S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-12-2

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B3027076
CAS No.: 1233860-12-2
M. Wt: 296.34
InChI Key: JOAYWNSGIRYALC-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery. This compound is a derivative of pyrrolidine and has been shown to exhibit promising biological activities.

Scientific Research Applications

Antibacterial Agent Synthesis

  • A study reported the synthesis of chiral 1-tert-butyl-6-fluoro-7-substituted-naphthyridones, characterized by aminopyrrolidine substituents similar to (S)-tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate. These compounds demonstrated potential as antibacterial agents, with their activity influenced by the stereochemistry of the pyrrolidine ring (Di Cesare et al., 1992).

Synthesis of Chiral Pyrrolidines

  • Another research focused on the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines, achieved through a nitrile anion cyclization strategy. This method was effective in synthesizing compounds like 1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, showcasing the utility of tert-butyl substituted pyrrolidine derivatives in asymmetric synthesis (Chung et al., 2005).

Influenza Neuraminidase Inhibition

  • A potent inhibitor of influenza neuraminidase was discovered, featuring a pyrrolidine core similar to the tert-butyl substituted pyrrolidine . The compound, A-192558, demonstrated significant inhibition potential against influenza neuraminidase, highlighting the potential of pyrrolidine-based structures in antiviral research (Wang et al., 2001).

Structural Analysis and Characterization

  • Research involving the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has been conducted. These studies contribute to the understanding of the structural and chemical properties of tert-butyl substituted compounds, which can be relevant for the development of new pharmaceuticals and materials (Çolak et al., 2021).

Application in Malaria Treatment

  • JPC-3210, an aminomethylphenol compound, was selected for preclinical development for malaria treatment and prevention. This compound, containing a tert-butyl group, demonstrated superior antimalarial activity and lower cytotoxicity, underscoring the potential of tert-butyl substituted compounds in antimalarial therapies (Chavchich et al., 2016).

Properties

IUPAC Name

tert-butyl (3S)-3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-12-6-4-5-11(16)13(12)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAYWNSGIRYALC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C(=CC=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501143759
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-12-2
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233860-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-(2-amino-3-fluorophenoxy)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501143759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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